molecular formula C22H27ClN6O2 B2512260 1-(tert-butyl)-5-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946234-20-4

1-(tert-butyl)-5-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2512260
CAS RN: 946234-20-4
M. Wt: 442.95
InChI Key: UOOYEHVRGTUTTF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C19H23ClN5O+ . It has a molecular weight of 372.9 g/mol . The structure of the compound includes a piperazine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, a piperazine ring, and a 2-chlorophenyl group . The exact 3D conformer and 2D structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

This compound has several computed properties, including an XLogP3-AA of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 372.1591131 g/mol . It has a topological polar surface area of 41.8 Ų and a heavy atom count of 26 .

Scientific Research Applications

N-Dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including compounds similar to the one , are known for their clinical applications, mainly in treating depression, psychosis, or anxiety. Such compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites exhibit a variety of serotonin receptor-related effects, with some showing affinity for other neurotransmitter receptors. This extensive metabolic processing highlights the compound's significance in medicinal chemistry, particularly for its potential to affect serotonin pathways, which are crucial in mood and anxiety disorders (Caccia, 2007).

Synthetic Pathways and Biological Properties of Pyrazolo[3,4-d]pyrimidine Scaffolds

The pyrazolopyrimidine scaffold is a crucial precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine, which share structural similarities with the query compound, exhibit a wide range of applicability. The development of the core structure is challenging due to its complex structural existence. The use of diversified hybrid catalysts in the synthesis of these scaffolds indicates the compound's importance in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, similar to the one being inquired about, is significantly utilized in drug discovery. Its application as a building block has shown a broad range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and CNS agents. The structure-activity relationship studies around this scaffold have garnered attention, revealing its potential in developing drug candidates for various disease targets. This underlines the scientific interest in exploiting such chemical structures for therapeutic applications (Cherukupalli et al., 2017).

Future Directions

While specific future directions for this compound are not mentioned in the available literature, similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, suggesting potential applications in the development of new anti-tubercular agents .

properties

IUPAC Name

1-tert-butyl-5-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O2/c1-22(2,3)29-20-16(14-25-29)21(31)28(15-24-20)9-8-19(30)27-12-10-26(11-13-27)18-7-5-4-6-17(18)23/h4-7,14-15H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOYEHVRGTUTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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